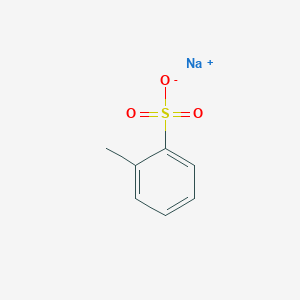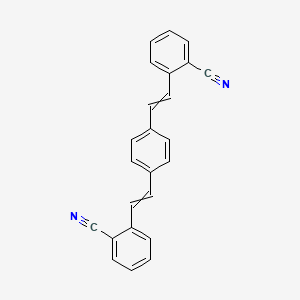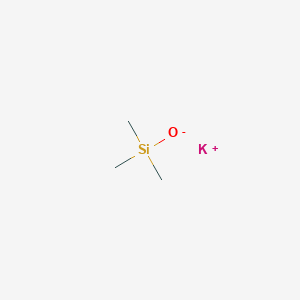
potassium;trimethyl(oxido)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trimethyl(oxido)silane, also known as potassium trimethylsilanolate, is a chemical compound with the molecular formula C3H9KOSi. It is characterized by the presence of a potassium ion, a trimethylsilyl group, and an oxido group. This compound is commonly used as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;trimethyl(oxido)silane can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius. The process involves the separation of water and the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Hydrolysis: It can hydrolyze nitriles to primary amides.
Conversion: It converts esters to carboxylic acids and dialkyl phosphonates to their monoalkyl phosphonates.
Synthesis: It is used in the synthesis of E-alkenes and nitrocefin.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl iodides and aliphatic alkynylsilanols. The reactions are typically carried out under mild conditions, often in the presence of organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane .
Major Products
The major products formed from reactions involving this compound include primary amides, carboxylic acids, monoalkyl phosphonates, E-alkenes, and nitrocefin .
Applications De Recherche Scientifique
Potassium;trimethyl(oxido)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of potassium;trimethyl(oxido)silane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the compound, allowing it to effectively participate in hydrolysis, conversion, and coupling reactions. The potassium ion stabilizes the negative charge on the oxido group, facilitating the formation of reaction intermediates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium trimethylsilanolate
- Lithium trimethylsilanolate
- Trimethylsilanol
Uniqueness
Potassium;trimethyl(oxido)silane is unique due to its specific reactivity and stability compared to similar compounds. The presence of the potassium ion provides distinct properties that make it suitable for specific reactions and applications. For example, it is more effective in certain hydrolysis and conversion reactions compared to its sodium and lithium counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique properties and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industrial processes
Propriétés
IUPAC Name |
potassium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJNHPKYFYCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9KOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
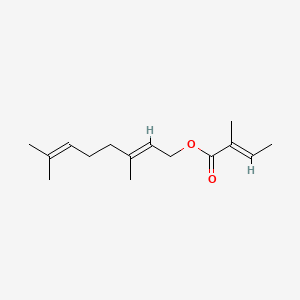
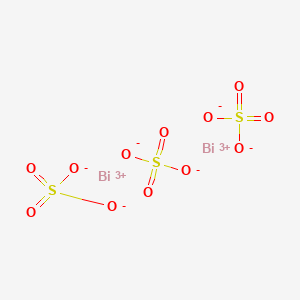
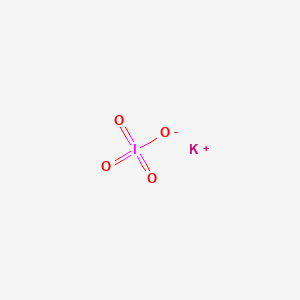
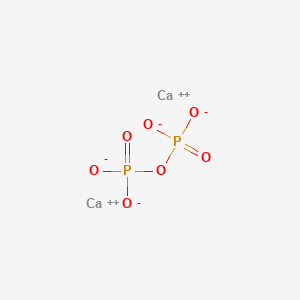
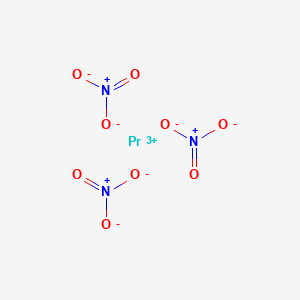
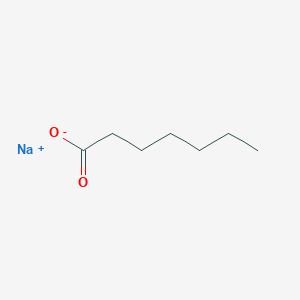
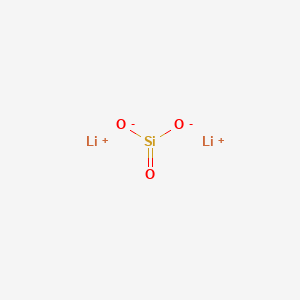
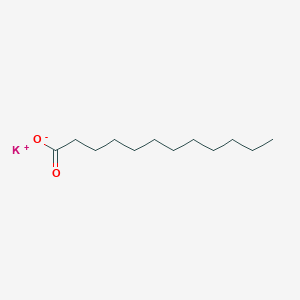
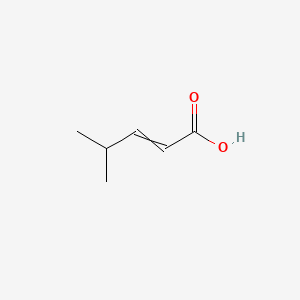
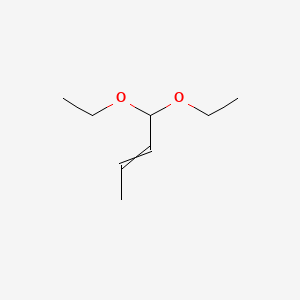
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
